molecular formula C8H10N4O5 B10904579 ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10904579
M. Wt: 242.19 g/mol
InChI Key: DSRDDABPVKFLBH-UHFFFAOYSA-N
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Description

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with carbamoyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group can be introduced through nitration reactions, while the carbamoyl group can be added via carbamoylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. Common industrial practices include the use of automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but different substitution pattern.

    Ethyl (3-amino-4-nitro-1H-pyrazol-1-yl)acetate: Contains an amino group instead of a carbamoyl group.

    Ethyl (3-carbamoyl-4-amino-1H-pyrazol-1-yl)acetate: Contains both carbamoyl and amino groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(12(15)16)7(10-11)8(9)14/h3H,2,4H2,1H3,(H2,9,14)

InChI Key

DSRDDABPVKFLBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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